![molecular formula C15H12F3NS B2869941 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 338777-66-5](/img/structure/B2869941.png)
2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine” is a nitrogen-containing heterocyclic compound. It is also known by other synonyms such as “3-PHENYL-2-PROPENYL 5-(TRIFLUOROMETHYL)-2-PYRIDINYL SULFIDE” and "Pyridine, 2-[(3-phenyl-2-propen-1-yl)thio]-5-(trifluoromethyl)-" .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .科学的研究の応用
Environmental Fate and Degradation
Polyfluoroalkyl chemicals, including those with structures similar to 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine, have been extensively used in industrial and commercial applications due to their unique chemical properties. The environmental fate and degradation of these chemicals, particularly their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes, have been a subject of significant research. Studies have highlighted the importance of understanding microbial degradation pathways, half-lives, defluorination potential, and the identification of novel degradation intermediates and products to evaluate the environmental impact of these compounds (Liu & Avendaño, 2013).
Biological Monitoring and Toxicity
Research has also focused on the biological monitoring of polyfluoroalkyl substances (PFSs) to assess their accumulation and potential toxicity in humans and wildlife. Temporal trend studies have indicated a significant increase in exposure over the past decades. The distribution, bioaccumulation, and biomagnification of these compounds, including potential health risks and the need for continued monitoring and standardization of analytical methods, have been extensively reviewed (Houde et al., 2006).
Synthetic Pathways and Catalysis
The exploration of synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds, which may be structurally related to this compound, has been another area of research. These studies have focused on understanding the mechanisms and improving the efficiency of synthesis for compounds with medicinal and pharmaceutical relevance, highlighting the role of organocatalysts, metal catalysts, and green solvents (Parmar, Vala, & Patel, 2023).
Environmental and Health Risks of Alternatives
With the phase-out of certain polyfluoroalkyl chemicals due to environmental and health concerns, the investigation into safer alternatives has become crucial. Reviews of current knowledge on the environmental releases, persistence, and exposure of biota and humans to these alternatives, as well as the gaps in toxicological data, underline the importance of further research to ensure that replacements do not pose similar risks (Wang et al., 2019).
特性
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NS/c16-15(17,18)13-8-9-14(19-11-13)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHJSDIPUUWML-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
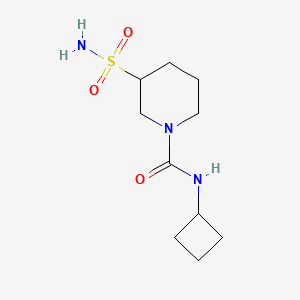

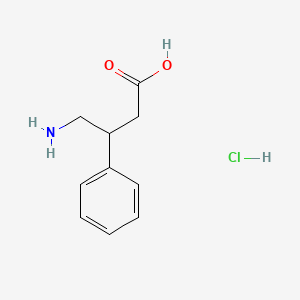
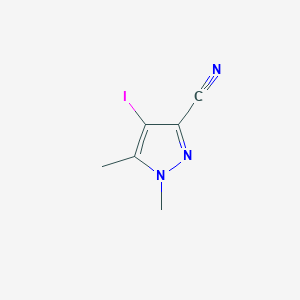
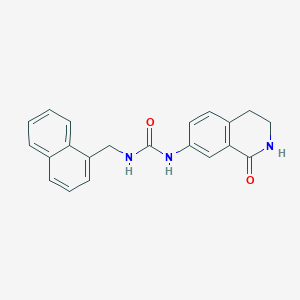
![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)
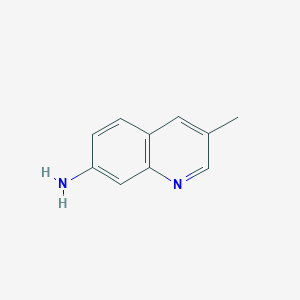
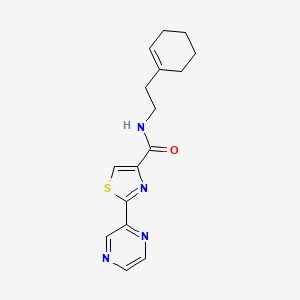
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)

